molecular formula C15H11ClN2O2 B8541658 5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one CAS No. 83768-40-5

5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one

Cat. No.: B8541658
CAS No.: 83768-40-5
M. Wt: 286.71 g/mol
InChI Key: RRZQGDWVJUZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

83768-40-5

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-chloro-1-(naphthalen-2-yloxymethyl)pyrimidin-2-one

InChI

InChI=1S/C15H11ClN2O2/c16-13-8-17-15(19)18(9-13)10-20-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2

InChI Key

RRZQGDWVJUZYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCN3C=C(C=NC3=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloropyrimidine-2-one hydrochloride (5 mmol) and triethylamine were stirred together in CH2Cl2 (30 ml). When all the solid had dissolved there was added a solution of 2-chloromethoxynaphthalene [see Preparation 13] (5 mmol) in CH2Cl2 (10 ml) with stirring at room temperature for 5 minutes. The mixture was stirred at room temperature for 24 hours before the solvent was distilled off. The residue was triturated with water, extracted into CHCl3, dried (MgSO4) and evaporated to give a mixture of the title compound and the O-alkylated isomer in the ratio 4:1. Yield 1.27g (86%). The O-isomer was removed from the product by extraction with ether followed by recrystallization of the N-isomer from acetone m.p. 168° C. 1H NMR (CDCl3 δ): 5.85 (s, CH2), 7.10-8.1 (m, 8H. Ar+ H-4), 8.48 (H-6, d7 =4Hz) IR (KBr, cm -1): 1675 (CO).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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